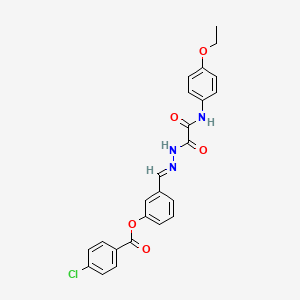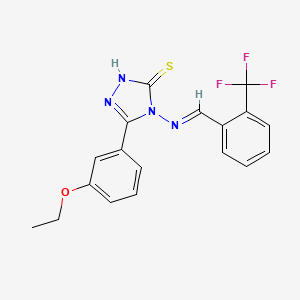
4-((2-(2-((4-Ethylphenyl)amino)-2-oxoacetyl)hydrazono)methyl)phenyl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-metilbenzoato de 4-((2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil es un compuesto orgánico complejo que ha despertado interés en varios campos de la investigación científica debido a sus propiedades estructurales únicas y aplicaciones potenciales. Este compuesto presenta una combinación de anillos aromáticos, hidrazona y funcionalidades éster, lo que lo convierte en una molécula versátil para diversas reacciones químicas y aplicaciones.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-metilbenzoato de 4-((2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil generalmente implica varios pasos, comenzando con la preparación de compuestos intermedios. Un enfoque común es la reacción de condensación entre 4-etilfenilhidrazina y cloruro de 2-oxoacetilo para formar el intermedio de hidrazona. Este intermedio luego se hace reaccionar con 2-metilbenzoato de 4-formilfenil en condiciones controladas para producir el producto final. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o metanol y catalizadores como el ácido acético para facilitar el proceso de condensación.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento de la síntesis. Además, las técnicas de purificación como la recristalización y la cromatografía se emplean para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-metilbenzoato de 4-((2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno, lo que lleva a la formación de óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que resulta en la formación de derivados reducidos.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, donde se pueden introducir sustituyentes como halógenos o grupos nitro utilizando reactivos como bromo o ácido nítrico.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Bromo en ácido acético para la bromación.
Principales Productos Formados
Oxidación: Formación de óxidos y quinonas.
Reducción: Formación de derivados de hidrazina.
Sustitución: Formación de derivados halogenados o nitrados.
Aplicaciones Científicas De Investigación
El 2-metilbenzoato de 4-((2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a sus características estructurales únicas.
Industria: Utilizado en la producción de colorantes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del 2-metilbenzoato de 4-((2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil implica su interacción con objetivos moleculares y vías específicas. El compuesto puede interactuar con enzimas y proteínas, lo que lleva a la inhibición o activación de varios procesos bioquímicos. Por ejemplo, su funcionalidad de hidrazona puede formar enlaces covalentes con sitios activos de enzimas, modulando así su actividad. Además, los anillos aromáticos pueden participar en interacciones π-π con otros sistemas aromáticos, influyendo en el reconocimiento molecular y la unión.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(((4-Metoxifenil)amino)metil)-N,N-dimetil anilina
- 2-Metoxifenol-5-((fenilamino)metil)
- 4-((2-((2-cloro-4-(3,4,5-trimetoxifenil)azetidin-1-il)amino)tiazol-4-il)amino)benzoato de etilo
Singularidad
El 2-metilbenzoato de 4-((2-(2-((4-etilfenil)amino)-2-oxoacetil)hidrazono)metil)fenil destaca por su combinación única de funcionalidades de hidrazona y éster, que brindan una plataforma versátil para diversas modificaciones químicas y aplicaciones. Su complejidad estructural y potencial para diversas reacciones químicas lo convierten en un compuesto valioso tanto en investigación como en entornos industriales.
Propiedades
Número CAS |
765278-36-2 |
|---|---|
Fórmula molecular |
C25H23N3O4 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
[4-[(E)-[[2-(4-ethylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 2-methylbenzoate |
InChI |
InChI=1S/C25H23N3O4/c1-3-18-8-12-20(13-9-18)27-23(29)24(30)28-26-16-19-10-14-21(15-11-19)32-25(31)22-7-5-4-6-17(22)2/h4-16H,3H2,1-2H3,(H,27,29)(H,28,30)/b26-16+ |
Clave InChI |
UPTLIFZHPLBVFX-WGOQTCKBSA-N |
SMILES isomérico |
CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
SMILES canónico |
CCC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-bromophenyl)-2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12028488.png)


![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12028497.png)


![5-(3-methoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12028507.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12028509.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B12028523.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12028530.png)

![Methyl 5-(4-(methoxycarbonyl)phenyl)-7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12028544.png)
![4-({(E)-[4-(pentyloxy)phenyl]methylidene}amino)-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12028555.png)
![N-(3,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12028558.png)
